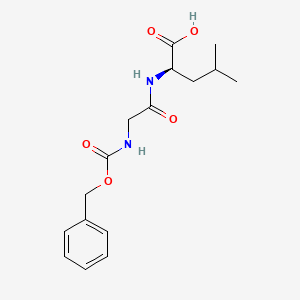

Z-Gly-D-leu-OH

描述

Contextualizing Z-Gly-D-leu-OH within Peptide Chemistry

In the realm of peptide chemistry, the synthesis of peptides with a defined sequence is paramount. bachem.com This requires the use of protecting groups to prevent unwanted side reactions during the formation of peptide bonds. wikipedia.orgresearchgate.net The benzyloxycarbonyl (Z) group, a urethane-type protecting group, is one of the oldest and most established methods for protecting the α-amino group of an amino acid. bachem.comwikipedia.org Its introduction by Max Bergmann and Leonidas Zervas in 1932 marked a pivotal moment, effectively launching the modern era of peptide synthesis. wikipedia.orgomizzur.comwikipedia.org

This compound, as a Z-protected dipeptide, exemplifies a key intermediate in the stepwise synthesis of larger peptides. The Z-group is stable under various conditions but can be removed by methods like catalytic hydrogenation, allowing for the controlled elongation of the peptide chain. bachem.comwikipedia.org The presence of a D-amino acid, D-leucine, is also significant. While most naturally occurring proteins are composed of L-amino acids, the incorporation of D-amino acids into synthetic peptides can confer resistance to enzymatic degradation, a desirable property for therapeutic peptides.

Overview of its Significance as a Research Probe and Precursor

The utility of this compound extends beyond its role as a simple building block. It serves as a valuable research probe for studying enzyme-substrate interactions. For instance, synthetic peptides containing D-amino acids can be used to investigate the stereospecificity of proteases and other enzymes. biosynth.com The defined structure of this compound allows researchers to probe the active sites of enzymes and understand the structural requirements for binding and catalysis.

Furthermore, this compound is a precursor for the synthesis of more complex and biologically active molecules. chemimpex.com It can be incorporated into larger peptide sequences to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. researchgate.netchemimpex.com These peptidomimetics are of great interest in drug discovery and development. chemimpex.com For example, derivatives of this dipeptide could be explored for their potential in targeting metabolic disorders or cancer therapies. chemimpex.com

Historical Development of Related Z-Protected Peptides in Academic Inquiry

The development of the benzyloxycarbonyl (Z) protecting group by Bergmann and Zervas in the 1930s was a revolutionary step in peptide chemistry. wikipedia.orgomizzur.comwikipedia.org This breakthrough enabled the controlled, stepwise synthesis of peptides for the first time, paving the way for the synthesis of biologically active peptides like oxytocin (B344502) and insulin (B600854) in the following decades. omizzur.comthieme-connect.de The Bergmann-Zervas method, utilizing the Z-group, remained the standard in the field for over two decades. wikipedia.org

Early research focused on using Z-protected amino acids and dipeptides, similar to this compound, to systematically build longer peptide chains in solution-phase synthesis. sigmaaldrich.com These studies were crucial for establishing the fundamental principles of peptide synthesis and for understanding the relationship between peptide structure and function. While solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield in the 1960s, has become a dominant technique, solution-phase methods using Z-protected intermediates remain relevant, particularly for large-scale industrial production. wikipedia.orgomizzur.com The legacy of Z-protected peptides continues in modern research, where they are still employed for specific synthetic strategies and as starting materials for novel chemical probes and therapeutic agents. bachem.comtotal-synthesis.com

Chemical Properties of this compound

| Property | Value |

| CAS Number | 57818-73-2 jk-sci.com |

| Molecular Formula | C16H22N2O5 |

| Molecular Weight | 322.36 g/mol |

| IUPAC Name | (2R)-2-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-4-methylpentanoic acid |

| InChI Key | MRRLFGAIRAUOCS-CYBMUJFWSA-N |

| Purity | Typically ≥98% jk-sci.com |

Structure

3D Structure

属性

IUPAC Name |

(2R)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRLFGAIRAUOCS-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of Z Gly D Leu Oh

Strategies for Dipeptide Synthesis Incorporating D-Leucine.

The synthesis of dipeptides like Z-Gly-D-leu-OH requires careful strategic planning to ensure high yield, purity, and stereochemical integrity. The presence of the D-enantiomer of leucine (B10760876) necessitates specific considerations in the synthetic approach.

Solution-Phase Peptide Synthesis Approaches.

Solution-phase peptide synthesis (SPPS) remains a widely used and versatile method for the preparation of dipeptides such as this compound. alfa-chemistry.comrsc.org This classical approach involves the stepwise condensation of protected amino acids in an appropriate solvent. gcwgandhinagar.com A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each step, ensuring the quality of the final product. gcwgandhinagar.com

The general strategy involves the coupling of an N-terminally protected glycine (B1666218), such as Z-Gly-OH, with a C-terminally protected D-leucine, followed by the selective removal of the C-terminal protecting group. gcwgandhinagar.com Alternatively, an activated Z-Gly-OH can be reacted with unprotected D-leucine. The choice of coupling reagents is critical to facilitate the formation of the peptide bond while minimizing side reactions and racemization. gcwgandhinagar.comthieme-connect.de Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and activating agents such as N-hydroxysuccinimide (NHS) or HOBT. gcwgandhinagar.comgoogle.com The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). google.com

Recent advancements focus on developing greener and more efficient solution-phase methods. For instance, the use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in solvents like ethyl acetate (B1210297) represents a more sustainable approach. rsc.org

Solid-Phase Peptide Synthesis Considerations.

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, offers a streamlined alternative for peptide synthesis. thieme-connect.de In SPPS, the C-terminal amino acid (D-leucine in this case) is first anchored to an insoluble polymer resin. thieme-connect.de The peptide chain is then elongated by the sequential addition of N-terminally protected amino acids. beilstein-journals.org Each coupling step is followed by the deprotection of the N-terminus, and the excess reagents and byproducts are removed by simple washing of the resin. thieme-connect.de

While SPPS is highly efficient for the synthesis of long peptides, its application for a simple dipeptide like this compound might be less common than solution-phase methods. However, the principles of SPPS are relevant. For instance, a common strategy in SPPS is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus, which is orthogonal to the acid-labile side-chain protecting groups and the linker to the resin. peptide.comgoogle.com While the benzyloxycarbonyl (Z) group is more traditionally associated with solution-phase synthesis, its use in solid-phase strategies is not entirely excluded, although less frequent. peptide.com

Protecting Group Chemistry, with Emphasis on Benzyloxycarbonyl (Z-group).

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions and to ensure that the peptide bond forms between the desired amino and carboxyl groups. The benzyloxycarbonyl (Z or Cbz) group, introduced by Leonidas Zervas, is a cornerstone of peptide chemistry, particularly in solution-phase synthesis. bachem.comtotal-synthesis.com It protects the amino group of glycine as a carbamate. total-synthesis.com

The Z-group is stable under a variety of conditions, including those used for peptide coupling. total-synthesis.com Its removal, or deprotection, is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com Alternatively, strong acidic conditions, such as treatment with hydrogen bromide (HBr) in acetic acid, can also be used for deprotection. bachem.com This orthogonality to other protecting groups, like the tert-butyloxycarbonyl (Boc) group, is a key feature of the Z-group. total-synthesis.com

Targeted Chemical Modifications and Functionalization of this compound.

The basic this compound structure can be chemically modified to create derivatives with enhanced properties for specific research applications. These modifications often target the free carboxyl group of the D-leucine residue or involve the introduction of functional groups that can be used for conjugation.

Conjugation with Reporter Groups for Biosensing Applications.

A significant application of modified dipeptides is in the development of biosensors. By conjugating this compound to a reporter group, such as a fluorescent dye or a colorimetric probe, it can be used as a substrate to detect the activity of specific enzymes. biosynth.comscirp.org When the enzyme cleaves the peptide bond, a change in the reporter's signal (e.g., an increase in fluorescence or a color change) is observed, allowing for the quantification of enzyme activity. biosynth.com

The conjugation process typically involves activating the carboxyl group of the dipeptide and then reacting it with a suitable functional group on the reporter molecule. mdpi.com The development of peptide-based hydrogels and their use as biointerfaces in electrochemical sensors is another promising area. nih.gov These systems can immobilize enzymes and facilitate the detection of various biomolecules. nih.gov Nanomaterials, such as gold nanoparticles and nanocellulose, are also being incorporated into biosensor designs to enhance sensitivity and detection limits. scirp.orgacs.orgacs.org

Derivatization for Enhanced Research Utility.

Beyond biosensing, this compound can be derivatized to improve its utility in various research contexts. For example, derivatization is often necessary to enhance the volatility and thermal stability of peptides for analysis by gas chromatography-mass spectrometry (GC-MS). Silylation is a common technique where active hydrogens on the carboxyl and amino groups are replaced with nonpolar moieties.

Another area of interest is the use of derivatizing agents to facilitate the separation and analysis of chiral amino acids and peptides. mdpi.comfujifilm.com For instance, chiral derivatizing agents can be used to distinguish between D- and L-enantiomers in a sample. mdpi.com The derivatization of peptides with ionization tags, such as 2,4,6-triphenylpyrylium (B3243816) salts, can significantly improve the sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS) analysis. shimadzu-webapp.eu This has been shown to enable the detection of derivatized dipeptides at the attomole level. shimadzu-webapp.eu

Incorporation into Larger Peptide and Peptidomimetic Structures

The protected dipeptide, this compound, serves as a valuable building block for the synthesis of more complex peptides and peptidomimetic structures. Its pre-formed Gly-D-Leu sequence allows for controlled, stepwise elongation of a peptide chain, a process known as fragment condensation. This strategy is particularly advantageous as it can help minimize racemization, which can be a risk when activating single amino acid residues for coupling. uni-kiel.dethieme-connect.de

In solution-phase synthesis, a fragment like this compound can be coupled with another amino acid or peptide fragment. For instance, a common strategy involves activating the C-terminal carboxyl group of this compound using a suitable coupling reagent. uzh.chbachem.com This activated species is then reacted with the free N-terminal amino group of another peptide chain to form a larger, elongated peptide. uzh.ch Various coupling reagents have been developed to facilitate this process efficiently, including carbodiimides like DCC and DIC, and onium salts such as HBTU and HATU, often used with additives like HOBt to suppress side reactions. uni-kiel.debachem.com A convergent [3+3] or [2+2+2] fragment condensation strategy can be employed, where different peptide fragments are synthesized separately and then coupled together to form the final product. uzh.ch

Solid-phase peptide synthesis (SPPS) offers a streamlined alternative for incorporating such dipeptides. thieme-connect.debeilstein-journals.org In a typical Fmoc-based SPPS, a dipeptide building block, analogous to this compound but with an Fmoc protecting group instead of Z, would be coupled to a resin-bound amino acid or peptide. acs.orgnih.govacs.org The use of pre-synthesized dipeptides is a common tactic to improve the efficiency of coupling difficult sequences and to ensure the stereochemical integrity of the incorporated residues. acs.org For example, a dipeptide surrogate, Fmoc-Gly-ψ[(Z)CF═CH]-Phe-OH, was successfully incorporated into a Leu-enkephalin peptidomimetic sequence using solid-phase synthesis on a chlorotrityl resin. acs.orgnih.govresearchgate.net This highlights the utility of using protected dipeptide units in the construction of modified peptide backbones.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones to enhance properties like stability against enzymatic degradation. uminho.pt The incorporation of D-amino acids, such as the D-leucine in this compound, is a primary strategy in peptidomimetic design. uminho.pt These non-canonical residues can induce specific secondary structures, like β-turns, which are crucial for biological activity. diva-portal.org The this compound unit can be integrated into larger peptidomimetic frameworks using standard peptide coupling chemistry, providing both resistance to proteolysis and specific conformational constraints. acs.orguminho.pt

Table 1: Strategies for Incorporating Dipeptide Fragments

| Synthesis Strategy | Description | Key Features |

|---|---|---|

| Solution-Phase Fragment Condensation | Protected peptide fragments (e.g., this compound) are coupled together in solution to form a larger peptide. uzh.ch | Reduces risk of racemization during fragment coupling; allows for purification of intermediates. uni-kiel.deuzh.ch |

| Solid-Phase Peptide Synthesis (SPPS) | A dipeptide building block (e.g., an Fmoc-protected version) is coupled to a growing peptide chain attached to an insoluble resin support. thieme-connect.debeilstein-journals.org | Allows for the use of excess reagents to drive reactions to completion; simplifies purification by washing away excess reagents and byproducts. thieme-connect.de |

| Peptidomimetic Assembly | The dipeptide is incorporated into a non-natural backbone or sequence containing other modifications to enhance stability or activity. acs.orguminho.pt | Introduction of D-amino acids confers resistance to proteolysis; can enforce specific, biologically active conformations. uminho.ptdiva-portal.org |

Regio- and Stereoselective Synthesis Aspects

The synthesis of this compound requires precise control over both regioselectivity (which functional groups react) and stereoselectivity (the three-dimensional arrangement of atoms).

Regioselectivity: Regioselectivity in the synthesis of this compound is primarily addressed through the use of protecting groups. To form the desired peptide bond between the carboxyl group of glycine and the amino group of D-leucine, the amino group of glycine and the carboxyl group of D-leucine must be temporarily blocked. bachem.com The benzyloxycarbonyl (Z) group on the glycine nitrogen ensures that it does not self-couple or react in an unintended manner. thieme-connect.de Similarly, the D-leucine would typically be used as an ester (e.g., methyl or benzyl (B1604629) ester) to protect its carboxyl group during the coupling step. thieme-connect.com After the peptide bond is formed, the ester is selectively removed to yield the free carboxylic acid of the dipeptide, this compound.

Advanced methods for regioselective peptide synthesis include the use of specific coupling reagents that can differentiate between similar functional groups. For example, in the synthesis of lysine-containing dipeptides, the choice of coupling reagent, such as isobutyl chloroformate versus N,N,-bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), can direct the acylation to either the Nε or Nα amino group, respectively. thieme-connect.comresearchgate.net Another innovative approach involves the regioselective C–N bond cleavage of lactams or diketopiperazines, which can serve as precursors to dipeptides, often proceeding without the need for condensation agents and with high atom economy. nih.govnih.govrsc.org

Stereoselectivity: The critical stereochemical feature of this compound is the D-configuration of the leucine residue. Ensuring this specific stereochemistry requires either starting with enantiomerically pure D-leucine or employing a stereoselective synthetic method. Chemical synthesis methods must be carefully controlled to prevent racemization, especially during the activation of the carboxyl group for coupling. uni-kiel.de The use of additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure with coupling reagents like DIC (N,N'-diisopropylcarbodiimide) is a standard practice to minimize the loss of optical integrity. bachem.com

Enzymatic synthesis offers a powerful alternative for achieving high stereoselectivity. pu-toyama.ac.jp Enzymes can distinguish between stereoisomers with remarkable precision. For example, D-amino acid dehydrogenases have been engineered to produce a wide range of D-amino acids with very high enantiomeric excess (>99% e.e.) via the reductive amination of the corresponding 2-keto acids. nih.gov Similarly, D-specific aminopeptidases can be used for the stereospecific synthesis of D-amino acid amides, and threonine aldolases can catalyze the stereoselective synthesis of β-hydroxy-α-D-amino acids. pu-toyama.ac.jpacs.org These enzymatic methods provide a direct route to obtaining the required D-amino acid precursor in high enantiomeric purity for the synthesis of this compound. nih.gov

Table 2: Comparison of Stereoselective Synthesis Approaches for D-Amino Acids

| Method | Principle | Advantages | Key Findings/Examples |

|---|---|---|---|

| Chemical Synthesis with Chiral Precursors | Utilizes enantiomerically pure D-leucine as a starting material. Coupling conditions are optimized to prevent racemization. bachem.com | Readily applicable using standard peptide synthesis protocols. thieme-connect.de | Use of coupling reagents like DIC/HOBt minimizes racemization of the activated amino acid. bachem.com |

| Enzymatic Resolution | A racemic mixture of an amino acid derivative is treated with an enzyme that selectively acts on one enantiomer, allowing for the separation of the other. | Can produce highly enantiomerically pure products. | Current methods can have drawbacks like low yields or the need for multiple steps. nih.gov |

| Enzymatic Synthesis (Asymmetric) | An enzyme catalyzes a reaction to selectively produce the D-enantiomer from a prochiral substrate. | High stereoselectivity (>99% e.e.); often occurs under mild conditions; environmentally friendly. nih.govacs.org | Engineered D-amino acid dehydrogenases can synthesize various D-amino acids from 2-keto acids. nih.gov D-threonine aldolases form threo-β-hydroxy-α-D-amino acids. acs.org |

| Pyridoxal (B1214274) Radical Biocatalysis | A combination of photoredox catalysis and pyridoxal phosphate (B84403) (PLP) enzymes enables stereodivergent synthesis of both L- and D-amino acids. nih.gov | Offers novel reactivity not seen in native enzymes; can create diverse non-canonical amino acids. nih.gov | A protein engineering approach can control the stereochemical outcome of the reaction. nih.gov |

Elucidation of Biochemical and Enzymatic Interactions of Z Gly D Leu Oh

Z-Gly-D-leu-OH as an Enzyme Substrate.

The utility of this compound as an enzyme substrate is highly dependent on the stereochemical preference of the enzyme . While peptides containing L-amino acids are the conventional substrates for most proteases, the presence of a D-amino acid at the C-terminus of this compound makes it a specific probe for enzymes capable of recognizing and cleaving peptide bonds involving D-isomers.

The rate and specificity of enzymatic hydrolysis of this compound are dictated by the enzyme's active site architecture, particularly the subsites that accommodate the amino acid residues flanking the scissile bond.

Serine proteases, such as trypsin and chymotrypsin, typically exhibit high stereospecificity, preferentially cleaving peptide bonds between L-amino acids. The catalytic mechanism relies on a precise orientation of the substrate within the active site to allow for nucleophilic attack by the catalytic serine residue. pnas.org The presence of a D-leucine residue at the P1' position (the position immediately C-terminal to the cleaved bond) in this compound generally makes it a poor substrate for this class of enzymes. The D-configuration can cause steric hindrance and prevent the substrate from adopting the necessary conformation for efficient catalysis, often leading to either very slow hydrolysis or no activity at all. While the related L-isomer, Z-Gly-L-Leu-OH, can act as a substrate for some proteases, the D-isomer's interaction is fundamentally different. biosynth.comchemimpex.com

In contrast to serine proteases, certain metallopeptidases have been shown to accommodate or even prefer substrates containing D-amino acids. A notable example is the M20 family of dipeptidases. Studies on Sco3058, a bacterial homolog of human renal dipeptidase from Streptomyces coelicolor, have demonstrated a marked preference for dipeptide substrates with an L-amino acid at the N-terminus and a D-amino acid at the C-terminus (L-Xaa-D-Xaa configuration). nih.gov

This enzyme hydrolyzes a broad range of dipeptides, and kinetic analysis reveals that some of the most efficiently cleaved substrates feature a C-terminal D-amino acid. For instance, L-Arg-D-Asp is hydrolyzed with a catalytic efficiency (kcat/Km) of 7.6 × 10^5 M⁻¹ s⁻¹. nih.gov This pronounced specificity suggests that this compound is a potential substrate for this class of metallodipeptidases. The active site of these enzymes contains two zinc ions that are crucial for catalysis and can effectively bind and process substrates with this specific stereochemistry. nih.gov

| Substrate (L-Xaa-D-Xaa) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹ s⁻¹) |

| L-Ala-D-Ala | 980 | 1.1 | 8.9 x 10⁵ |

| L-Arg-D-Asp | 680 | 0.90 | 7.6 x 10⁵ |

| L-Leu-D-Ala | 130 | 0.23 | 5.7 x 10⁵ |

| L-Met-D-Ala | 360 | 1.1 | 3.3 x 10⁵ |

This table presents kinetic data for the hydrolysis of various L-Xaa-D-Xaa dipeptides by the metallopeptidase Sco3058, illustrating the enzyme's high efficiency in processing substrates with a C-terminal D-amino acid. Data sourced from reference nih.gov.

For enzymes that can process this compound, the cleavage site is the amide bond linking the glycine (B1666218) and D-leucine residues. The hydrolytic mechanism depends on the class of the acting protease.

Metallopeptidase Mechanism : In metallodipeptidases like Sco3058, hydrolysis is facilitated by the two zinc ions in the active site. These ions are believed to activate a water molecule, which then acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond. This leads to the formation of a tetrahedral intermediate which subsequently collapses, resulting in the cleavage of the peptide bond. nih.gov

Serine Protease Mechanism : In the rare event that a serine protease cleaves this substrate, the mechanism would follow the canonical pathway. It involves a nucleophilic attack by the hydroxyl group of the active site serine on the peptide carbonyl carbon. pnas.org This forms a covalent acyl-enzyme intermediate, releasing the D-leucine as the first product. A subsequent attack by a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the Z-glycine portion and regenerating the free enzyme. pnas.org

This compound and similar D-amino acid-containing peptides are crucial tools for substrate profiling, a process used to determine the substrate specificity of a given protease. pnas.orgucsf.edu The inclusion of such atypical peptides in substrate libraries allows for a more comprehensive characterization of an enzyme's active site preferences.

The investigation of the dipeptidase Sco3058 is a prime example of this approach. By screening comprehensive dipeptide libraries that included L-Xaa-D-Xaa combinations, researchers identified the enzyme's strong preference for this stereochemical arrangement. nih.gov This specificity would likely have been overlooked if only conventional libraries containing L-amino acids were used. This demonstrates the value of this compound in uncovering unique enzymatic activities and defining the functional roles of peptidases that may not conform to standard substrate models.

Specificity and Kinetics with Proteases.

Metallopeptidase Interactions.

This compound as an Enzyme Inhibitor.

Peptides containing D-amino acids can function as enzyme inhibitors, particularly for proteases that are stereospecific for L-amino acids. While there is a lack of direct studies demonstrating this compound as a potent inhibitor, its structure suggests a potential role as a competitive inhibitor for certain enzymes.

The principle behind this potential inhibition is that the peptide can bind to the enzyme's active site, but its D-leucine residue prevents it from being properly positioned for catalysis. This non-productive binding occupies the active site, preventing the binding and cleavage of the enzyme's natural L-amino acid substrates. The Z-Gly portion of the molecule can still form favorable interactions with the enzyme's non-primed subsites.

Furthermore, the Z-Gly-Leu scaffold is found in known protease inhibitors. For instance, Z-Pro-Leu-CA-SH is a powerful competitive inhibitor of the metalloproteinase thermolysin, and Z-Gly-Leu-Phe-chloromethylketone inhibits the serine protease Lon. nih.govtandfonline.com This indicates that the this compound structure could serve as a foundation for the rational design of more potent and specific enzyme inhibitors.

Mechanisms of Enzyme Inhibition

The primary mechanism by which this compound is thought to exert its inhibitory effects is through competitive inhibition. This mode of action is largely attributed to the presence of the D-Leucine residue. Most proteases exhibit a high degree of stereospecificity, preferentially recognizing and binding substrates containing L-amino acids.

The replacement of an L-amino acid with its D-isomer is a common strategy to convert a peptide substrate or agonist into a competitive inhibitor. pnas.org This substitution often allows the molecule to retain its affinity for the enzyme's active site but lose its "intrinsic activity," meaning it cannot be catalytically turned over. pnas.org The binding is typically stabilized by interactions such as hydrogen bonds and hydrophobic interactions involving the peptide backbone and the leucine (B10760876) side chain.

Irreversible Inhibition Profiles

This compound is not classified as an irreversible inhibitor. Irreversible inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme, permanently inactivating it. oup.com This mechanism typically requires the inhibitor to possess a reactive electrophilic group, often referred to as a "warhead," which can form a covalent adduct with a nucleophilic residue (such as serine or cysteine) in the enzyme's active site. nih.govmdpi.com

Examples of such warheads include chloromethyl ketones (CMK), aldehydes, and boronic acids, which are found in inhibitors like Z-Gly-Leu-Phe-chloromethylketone and bortezomib. nih.govsigmaaldrich.com this compound lacks such a reactive moiety. While some reports on the analogous L-isomer, Z-Gly-L-Leu-OH, have mentioned irreversible inhibition of serine proteases, they also note the reaction's reversibility based on pH, which suggests a non-covalent, competitive binding mechanism rather than true irreversible inactivation. biosynth.com Therefore, this compound functions as a reversible inhibitor.

Structure-Activity Relationships in Inhibitory Potency

The inhibitory potency of this compound is determined by the interplay of its three main structural components: the N-terminal benzyloxycarbonyl (Z) group, the central glycine residue, and the C-terminal D-leucine.

N-terminal Benzyloxycarbonyl (Z) Group : The Z-group is a bulky, hydrophobic moiety that significantly influences the peptide's interaction with enzymes. It often participates in binding to hydrophobic pockets (like the S3 or S4 subsite) within the enzyme's active site, thereby increasing the affinity of the inhibitor for the enzyme. glpbio.com For some hydrolases, the presence of a benzene (B151609) ring in the N-protecting group is a requirement for catalytic activity or inhibition. tandfonline.com

Glycine Residue : As the simplest amino acid, glycine provides conformational flexibility to the peptide backbone, which can facilitate optimal positioning of the inhibitor within the constrained space of an enzyme's active site.

D-Leucine Residue : This is the most critical component for the inhibitory profile.

Stereochemistry : The D-configuration is the primary determinant of its function as an inhibitor rather than a substrate for most proteases, which are stereospecific for L-amino acids. nih.gov

Side Chain : Leucine possesses a bulky and hydrophobic isobutyl side chain. Hydrophobicity is a key factor in the binding of peptides to protease active sites. mdpi.com This side chain can fit into the S1 specificity pocket of enzymes that prefer large, nonpolar residues, such as chymotrypsin-like proteases.

Free Carboxyl Group : The presence of a free C-terminal carboxyl group is often essential for binding to certain enzymes, as it can form critical ionic interactions or hydrogen bonds with residues in the active site. tandfonline.com

The combination of these features results in a molecule that can effectively bind to the active site of specific proteases but cannot be cleaved, leading to competitive inhibition.

Comparative Studies with Analogous Peptide Inhibitors

The inhibitory properties of this compound can be better understood by comparing it with structurally related peptide inhibitors.

| Compound | Key Structural Difference | Typical Enzymatic Interaction | Reference |

| This compound | Contains D-Leucine. | Competitive inhibitor of proteases due to D-amino acid stereochemistry. | pnas.org |

| Z-Gly-L-leu-OH | Contains L-Leucine. | Primarily a substrate for proteases like serine proteases; can act as a competitive inhibitor at high concentrations. | biosynth.com |

| Z-Pro-D-leu | Proline replaces Glycine. | Reported as a competitive inhibitor that can block the development of tolerance to morphine, an effect modulated by neuropeptidases. | pnas.org |

| Z-Gly-Pro-Leu-Gly | A longer tetrapeptide. | Used as a substrate for enzymes like post-proline cleaving enzyme. | researchgate.netbiosynth.com |

| Z-Gly-Leu-Phe-CMK | Contains L-Leucine and a chloromethyl ketone (CMK) "warhead". | An irreversible inhibitor that covalently modifies the active site of serine or cysteine proteases. | nih.govsigmaaldrich.com |

| Leu-Gly Dipeptide | Lacks the N-terminal Z-group. | Significantly lower affinity for many proteases compared to N-blocked peptides, often showing weak or no inhibition. | annualreviews.org |

This comparison highlights the crucial role of the D-amino acid in conferring inhibitory properties and the function of the Z-group in enhancing binding affinity. While the L-isomer (Z-Gly-L-leu-OH) acts as a substrate, the D-isomer (this compound) functions as a competitive inhibitor. pnas.orgbiosynth.com The addition of a reactive "warhead," as in Z-Gly-Leu-Phe-CMK, changes the mechanism from reversible to irreversible inhibition. nih.gov

Enzymatic Hydrolysis and Metabolic Stability in In Vitro Systems

The metabolic fate of peptides is a critical aspect of their biochemical profile. The stability of this compound is significantly influenced by its unnatural D-amino acid residue.

Peptides are primarily degraded by proteases and peptidases present in biological systems. This enzymatic hydrolysis cleaves the peptide bonds, breaking the molecule into smaller peptides and free amino acids. mdpi.com However, these enzymes are highly stereospecific and are adapted to recognize and cleave peptide bonds between L-amino acids.

The inclusion of a D-amino acid, such as D-leucine in this compound, renders the adjacent peptide bond highly resistant to cleavage by most common proteases. nih.govmdpi.com This is a well-established strategy for increasing the metabolic stability and biological half-life of peptide-based drugs. mdpi.com Consequently, this compound is expected to exhibit substantially greater stability against proteolytic degradation compared to its L-counterpart, Z-Gly-L-leu-OH.

In vitro systems are commonly used to assess metabolic stability. These assays typically involve incubating the compound with biological preparations that contain metabolic enzymes and measuring the disappearance of the parent compound over time. srce.hr

Typical In Vitro Metabolic Stability Assay Parameters

| Assay Type | Enzyme Source | Primary Metabolic Pathway Assessed | Expected Outcome for this compound | Reference |

| Liver Microsomal Stability | Liver Microsomes (Human, Rat, Mouse) | Phase I metabolism (e.g., Cytochrome P450 oxidation). | The peptide backbone is generally stable. The Z-group or leucine side chain could undergo some oxidative metabolism, but overall stability is expected to be moderate to high. | nih.govmdpi.com |

| Hepatocyte Stability | Cryopreserved Hepatocytes | Phase I and Phase II metabolism. | Similar to microsomal stability, with high resistance to proteolytic cleavage. | mdpi.com |

| Plasma Stability | Plasma from various species. | Degradation by plasma proteases and esterases. | High stability is expected due to the presence of the D-amino acid, making it resistant to plasma peptidases. | mdpi.com |

While the peptide bond is stable, other parts of the molecule could be subject to enzymatic modification. For instance, some specialized enzymes known as urethane (B1682113) hydrolases can cleave the N-benzyloxycarbonyl (Z) group from amino acids, although their substrate specificity can be narrow. tandfonline.com However, the primary pathway of peptide degradation via proteolysis is significantly hindered for this compound, making it a metabolically robust molecule in typical in vitro systems.

Molecular Mechanisms of Receptor Interactions and Biological Signaling Mediated by Z Gly D Leu Oh

Direct Receptor Binding and Affinities

The interaction of peptides with receptors is a cornerstone of cellular communication, and understanding the binding affinities is crucial. While direct binding data for Z-Gly-D-Leu-OH is not extensively detailed in the provided results, the principles of peptide-receptor interactions can be inferred from related compounds. For instance, the binding of various peptide analogs to receptors like the opioid and neurotensin (B549771) receptors demonstrates that affinity is highly dependent on the peptide's structure and the receptor's binding pocket. nih.govacs.org

The affinity of a peptide ligand for its receptor is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. For example, studies on opioid receptor analogs have shown binding affinities in the nanomolar range (e.g., 1.2–1.4 nM). nih.gov Computational studies on other small molecules, such as catechins binding to EGFR kinase, have reported binding energies ranging from -7.56 to -8.69 kcal/mol and pKd values from 5.54 to 6.37, illustrating the energetic favorability of these interactions. nih.gov These examples highlight the type of quantitative data that would be relevant for characterizing the binding of this compound to its specific molecular targets.

Table 1: Illustrative Receptor Binding Affinities of Various Peptide Ligands

| Ligand | Receptor | Binding Affinity (Ki or Kd) |

| Opioid Analog 1 | Mu Opioid Receptor | 1.2 nM |

| Opioid Analog 2 | Mu Opioid Receptor | 1.4 nM |

| Macrocycle 4 | Neurotensin Receptor 2 (NTS2) | 0.05 µM |

| Macrocycle 11 | Neurotensin Receptor 2 (NTS2) | 0.1 µM |

| Catechin Stereoisomers | EGFR Kinase | -7.56 to -8.69 kcal/mol (Binding Energy) |

This table is illustrative and provides examples of binding affinities for various peptide and small molecule ligands to their respective receptors, as direct data for this compound was not available in the provided search results.

Modulation of Receptor Function and Downstream Signaling Pathways

Upon binding to a receptor, a ligand like this compound can modulate the receptor's function, initiating a cascade of intracellular events known as downstream signaling. This modulation can either activate (agonism) or inhibit (antagonism) the receptor's normal activity. The initiated signaling pathways often involve second messengers like cyclic AMP (cAMP) and protein kinases, which amplify the initial signal and lead to a cellular response. portlandpress.com

For example, the neuropeptide Pro-Leu-Gly-NH2 (PLG) acts as an allosteric modulator of the dopamine (B1211576) D2 receptor, meaning it binds to a site distinct from the primary (orthosteric) site to alter the receptor's response to dopamine. beilstein-journals.org Similarly, studies on the dipeptide Leu-Gly have shown its ability to prevent the impairment of β-cell signaling in experimental models of diabetes by maintaining the natural balance of intracellular molecules like Akt-2 and cAMP. nih.gov This suggests that dipeptides can have significant effects on critical signaling pathways. The activation of G-protein coupled receptors (GPCRs) by ligands can trigger various downstream pathways, including the Ras-Raf-MAPK and PI3K-Akt pathways, which are crucial for cell growth and proliferation. researchgate.net

Exploration of Stereoisomeric Influence on Receptor Selectivity

The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, is a critical determinant of its biological activity. nih.gov For peptides, the use of D-amino acids, such as the D-leucine in this compound, instead of the more common L-amino acids can profoundly impact receptor selectivity and metabolic stability. dovepress.com

Research has shown that stereoisomers can exhibit different binding affinities and efficacies for the same receptor. nih.gov For instance, in the design of neurotensin receptor analogs, replacing an L-allylglycine with its D-stereoisomer was detrimental to binding affinity, indicating that the L-configuration provided the optimal stereochemistry for that specific interaction. acs.org Conversely, in other systems, a D-amino acid might enhance binding or confer selectivity for a particular receptor subtype. The presence of the D-leucine in this compound suggests a specific design to achieve a desired pharmacological profile, potentially by increasing resistance to enzymatic degradation or by targeting a specific receptor conformation that would not be accessible to the L-isomer. nih.gov The principle of chiral discrimination is fundamental in biological systems, where proteins and receptors are themselves chiral and thus interact differently with stereoisomers of a ligand. nih.gov

Implications for Peptide-Based Ligand Design

The insights gained from studying compounds like this compound have significant implications for the rational design of new peptide-based ligands. The goal of peptide design is often to create molecules with high potency, selectivity, and stability. nih.gov This can be achieved through various strategies, including the incorporation of unnatural amino acids (like D-isomers), cyclization, and the use of peptidomimetics to mimic or improve upon the properties of natural peptides. nih.govmdpi.com

The use of a Z-group (benzyloxycarbonyl) at the N-terminus, as in this compound, is a common strategy in peptide synthesis to protect the amino group and enhance stability. chemimpex.com The D-leucine residue contributes to enzymatic stability, a crucial factor for therapeutic peptides. nih.gov Furthermore, computational methods like molecular docking and simulations are increasingly used to predict how modifications to a peptide's structure will affect its binding to a target receptor, thereby guiding the design of more effective ligands. nih.gov The development of potent and selective ligands often involves creating a pharmacophore model, which defines the essential three-dimensional arrangement of chemical groups required for biological activity. nih.gov

Table 2: Strategies in Peptide-Based Ligand Design

| Strategy | Purpose | Example |

| Incorporation of D-amino acids | Increase metabolic stability, alter receptor selectivity | H-Tyr-D-Ala-Gly-Phe-D-Leu-OH (DADLE) nih.gov |

| N-terminal protection | Enhance stability, control synthesis | Z-group (Benzyloxycarbonyl) chemimpex.com |

| Cyclization | Constrain conformation, improve stability and affinity | Cyclic MOG35-55 analogs mdpi.com |

| Peptidomimetics | Mimic peptide structure with improved properties | PLG peptidomimetics with lactam or spiro-bicyclic scaffolds beilstein-journals.org |

| Computational Design | Predict binding and guide synthesis | In silico design of conformationally constrained amino acids nih.gov |

Stereochemical Investigations and Chiral Purity Analysis of Z Gly D Leu Oh and Its Derivatives

Importance of D-Amino Acid Configuration in Biological Activity

While L-amino acids are the primary building blocks of proteins in most living organisms, peptides containing D-amino acids play significant and diverse biological roles. biopharmaspec.comfrontiersin.org The incorporation of a D-amino acid, such as the D-leucine in Z-Gly-D-leu-OH, can profoundly alter a peptide's biological properties. One of the most significant advantages is increased resistance to proteolytic degradation. biopharmaspec.comlifetein.com Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize L-amino acid residues. Peptides containing D-amino acids, particularly at the termini, are often poor substrates for these enzymes, leading to a longer half-life in biological systems. lifetein.comtaylorandfrancis.comnih.gov

This enhanced stability is a key reason why D-amino acids are strategically incorporated into synthetic therapeutic peptides. biopharmaspec.comjpt.com For example, the presence of D-amino acids can improve the pharmacokinetic properties of a peptide drug, allowing it to remain active in the body for longer periods. nih.govmdpi.com

Furthermore, the D-configuration can be crucial for receptor recognition and binding. frontiersin.orgmdpi.com In some cases, the L-amino acid counterpart of a biologically active D-amino acid-containing peptide is completely inactive, demonstrating that the specific stereochemistry is essential for its biological function. mdpi.com For instance, the opioid peptide dermorphin (B549996) requires a D-alanine at a specific position to bind to its receptor; the all-L-amino acid version shows no activity. mdpi.com The inclusion of D-amino acids can also influence the peptide's secondary structure, such as promoting the formation of specific turns or helices, which can be critical for its interaction with biological targets. rsc.org

Methodologies for Chiral Discrimination and Enantiomeric Purity Assessment

Ensuring the chiral purity of a synthetic peptide like this compound is critical for its quality and intended biological function. digitellinc.comresearchgate.net The presence of the undesired L-leucine enantiomer could result from impurities in the starting materials or from racemization (the conversion of one enantiomer to the other) during the synthesis process. digitellinc.com Several analytical techniques are employed to separate and quantify these stereoisomers.

Chromatographic and electrophoretic techniques are the most common platforms for chiral analysis of amino acids and peptides. mdpi.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. cat-online.com Another approach is to derivatize the amino acids with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral column. mdpi.com

A robust method for determining the enantiomeric purity of a peptide involves its complete hydrolysis into constituent amino acids, followed by analysis. digitellinc.comnih.gov To account for any racemization that might occur during the hydrolysis step itself, the procedure can be performed in deuterated acid (e.g., DCl/D₂O). digitellinc.comnih.gov The resulting amino acids are then analyzed by a chiral method, often coupled with mass spectrometry (MS) for sensitive and specific detection. digitellinc.comnih.gov Gas chromatography (GC) on a chiral column is another established technique, typically requiring the amino acids to be converted into volatile derivatives before analysis. cat-online.com

These methods are highly sensitive and can quantify trace levels of the undesired enantiomer, often with reporting limits as low as 0.1%. digitellinc.com

Table 1: Common Analytical Methods for Chiral Purity Assessment of Peptides

| Methodology | Principle | Key Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Direct separation of enantiomers on a column with a chiral stationary phase (CSP). cat-online.com | Direct analysis without derivatization. | Requires specific chiral columns; lower selectivity can sometimes be an issue. cat-online.com |

| GC-MS after Derivatization | Amino acids are derivatized to be volatile and are then separated on a chiral GC column and detected by MS. cat-online.com | High resolution and sensitivity. mdpi.com | Requires a derivatization step; potential for racemization during sample preparation. cat-online.com |

| HPLC-MS/MS after Hydrolysis | The peptide is hydrolyzed (often in deuterated acid to monitor racemization), and the resulting amino acids are separated by chiral chromatography and quantified by tandem mass spectrometry. digitellinc.comnih.gov | High accuracy and sensitivity; corrects for hydrolysis-induced racemization. nih.gov | Involves multiple sample preparation steps. |

| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field, often with a chiral selector added to the buffer. mdpi.com | High efficiency and requires small sample volumes. | Less common than HPLC or GC for routine purity analysis. |

Stereospecificity in Enzymatic and Receptor-Binding Contexts

Enzymes and biological receptors are chiral entities that exhibit a high degree of stereospecificity, meaning they preferentially interact with one enantiomer over the other. jpt.com This principle is fundamental to the biological activity of peptides like this compound.

Many proteases, such as carboxypeptidases, are designed to act on L-amino acid-containing peptides. Carboxypeptidase A, for example, is an exopeptidase that cleaves C-terminal amino acids from a peptide chain but has a strong preference for L-isomers with large hydrophobic side chains like phenylalanine and leucine (B10760876). virginia.edunih.gov Peptides with a C-terminal D-amino acid are generally not attacked or are hydrolyzed at a significantly slower rate. scialert.net This resistance to enzymatic degradation is a direct consequence of the enzyme's active site being precisely shaped to accommodate the L-configuration. lifetein.com The D-amino acid's stereochemistry creates a steric hindrance that prevents proper binding and catalysis. nih.gov

Similarly, D-aminopeptidases are a class of enzymes that show remarkable stereospecificity for cleaving peptide bonds involving D-amino acids, particularly at the N-terminus. rsc.orgjmb.or.kr These enzymes are less common than their L-specific counterparts but play roles in processes like the metabolism of bacterial peptidoglycans. rsc.org

In the context of receptor binding, the specific three-dimensional shape of a peptide is what allows it to fit into the binding pocket of its target receptor. The substitution of an L-amino acid with a D-amino acid inverts the stereochemistry at the alpha-carbon, which can drastically alter the peptide's conformation and its ability to interact with the receptor. mdpi.com As noted earlier, some peptides require the D-configuration for any significant biological activity, highlighting the absolute stereospecificity of the receptor. mdpi.com

Racemization Dynamics and Stability of D-Amino Acid Peptides

Racemization is the process by which an enantiomerically pure amino acid converts into a mixture of both D- and L-forms. mdpi.com This can be a concern during peptide synthesis and storage, as the formation of the undesired stereoisomer can impact the quality and efficacy of the final product. digitellinc.comresearchgate.net

The rate of racemization is influenced by several factors, including pH, temperature, and the chemical environment. mdpi.com In peptide synthesis, the activation of the carboxylic acid group for peptide bond formation can make the alpha-proton more acidic and susceptible to removal by a base. mdpi.com This deprotonation leads to a planar intermediate, and subsequent reprotonation can occur from either side, resulting in either the original D-configuration or the inverted L-configuration. mdpi.com

Computational and Theoretical Modeling Studies on Z Gly D Leu Oh

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structures and dynamic behavior of peptides, which ultimately govern their biological function. nih.gov For Z-Gly-D-leu-OH, these studies would explore the accessible conformational space, identifying the most stable structures in different environments.

Detailed Research Findings: Molecular dynamics simulations track the atomic motions of a peptide over time, providing a detailed picture of its flexibility and interactions. researchgate.net For a peptide like this compound, simulations in an explicit water solvent would reveal how the molecule folds and moves in a solution mimicking physiological conditions. plos.org Key areas of investigation include the rotational freedom around the peptide backbone, defined by the phi (φ) and psi (ψ) dihedral angles, and the orientation of the N-terminal benzyloxycarbonyl (Z) protecting group and the C-terminal D-leucine side chain. upc.edu

Studies on similar peptides, such as those containing Gly-Pro or Leu-Val sequences, have revealed preferences for specific conformations like β-turns, 3(10)-helices, or fully extended structures. titech.ac.jpresearchgate.net The presence of the flexible glycine (B1666218) residue and the chiral D-leucine residue in this compound suggests a complex conformational landscape. The D-amino acid can induce specific turn types that are less common in L-peptides, influencing how the peptide might interact with chiral environments like enzyme active sites. nih.gov MD simulations can quantify the stability of these conformations by analyzing intramolecular hydrogen bonds, such as the C5 hydrogen bond which characterizes extended structures, or the C7 (γ-turn) and C10 (β-turn) bonds found in folded structures. upc.eduresearchgate.net

The analysis of simulation trajectories allows for the generation of Ramachandran plots to visualize favored backbone conformations and the calculation of properties like the radius of gyration to describe the peptide's compactness over time. plos.orgpnas.org

| Parameter | Description | Typical Values/Observations for Dipeptides |

| Phi (φ) Angle (Gly) | Rotation around the N-Cα bond of the Glycine residue. | Can access a wide range of angles, including regions disallowed for other amino acids. |

| Psi (ψ) Angle (Gly) | Rotation around the Cα-C bond of the Glycine residue. | Highly variable, contributing to overall peptide flexibility. |

| Phi (φ) Angle (D-Leu) | Rotation around the N-Cα bond of the D-Leucine residue. | Occupies distinct regions in the Ramachandran plot compared to L-Leucine (typically positive φ values). |

| Psi (ψ) Angle (D-Leu) | Rotation around the Cα-C bond of the D-Leucine residue. | Influences the orientation of the C-terminus and potential for turn formation. |

| Intramolecular H-Bonds | Hydrogen bonds between backbone atoms (e.g., C=O···H-N). | C5 (extended), γ-turns, and β-turns are commonly investigated. upc.edutitech.ac.jp |

| Solvent Accessible Surface Area (SASA) | The surface area of the peptide exposed to the solvent. | Changes in SASA indicate conformational shifts between compact and extended states. |

Ligand-Protein Docking and Binding Energy Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. f1000research.com For this compound, docking studies are crucial for hypothesizing its potential as an inhibitor or substrate for enzymes like peptidases or epimerases. nih.govresearchgate.net The process involves placing the 3D structure of the dipeptide into the active site of a receptor and evaluating the best fit using a scoring function. ekb.eg

Detailed Research Findings: The docking process for this compound would begin with the preparation of its 3D conformer and the target protein structure, which often involves adding hydrogen atoms and assigning partial charges. nih.gov The dipeptide would then be placed in the binding pocket of the target enzyme. Docking algorithms explore various poses (orientations and conformations) of the ligand within the active site, ranking them based on binding scores that estimate the interaction strength. ekb.eg

Key interactions predicted by docking include hydrogen bonds between the peptide's amide groups or carboxylate terminus and residues in the enzyme's active site, as well as hydrophobic interactions involving the benzyloxycarbonyl group and the leucine (B10760876) side chain. researchgate.netacademie-sciences.fr For instance, docking this compound into a peptidase active site could reveal critical hydrogen bonds with catalytic residues like serine or aspartate, or interactions within specificity pockets that recognize the leucine side chain. researchgate.net

Following docking, binding free energy can be more accurately estimated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). This approach calculates the free energy of the protein, the ligand, and the complex from MD simulation snapshots to predict the binding affinity (ΔG_bind). plos.orgacs.org A lower predicted binding free energy suggests a more stable and favorable interaction. acs.org

| Parameter | Description | Example Finding for a Hypothetical Peptidase Target |

| Docking Score/Binding Energy | A value estimating the binding affinity of the ligand to the protein. | -8.5 kcal/mol, suggesting a strong binding interaction. nih.gov |

| Key Hydrogen Bonds | Specific hydrogen bonds formed between the ligand and protein residues. | The carboxylate OH of D-Leu forms H-bonds with the backbone NH of Gly152 and the side chain of Ser195. |

| Hydrophobic Interactions | Non-polar interactions between the ligand and protein. | The benzyl (B1604629) ring of the Z-group fits into a hydrophobic S1 subsite, interacting with Trp215 and Phe220. |

| Predicted Ki (Inhibition Constant) | The predicted concentration of inhibitor required to decrease the enzyme activity by half. | 25 µM, indicating potential as a moderate inhibitor. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic properties, which are beyond the scope of classical molecular mechanics. researchgate.netrsc.org These methods are used to study the electronic structure, stability, and chemical reactivity of this compound by solving approximations of the Schrödinger equation. acs.org

Detailed Research Findings: For this compound, DFT calculations can determine the optimized molecular geometry in the gas phase or implicit solvent, corresponding to a minimum on the potential energy surface. researchgate.net From this optimized structure, a wealth of electronic information can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net These maps reveal electron-rich regions (negative potential), such as the carbonyl oxygens and the carboxylate group, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), like the amide hydrogens, which are prone to nucleophilic attack. This information is critical for understanding non-covalent interactions and reaction mechanisms. nih.gov Furthermore, reactivity descriptors can be calculated to predict which atoms are most likely to participate in chemical reactions. noaa.govcopernicus.org

| Calculated Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifies sites for hydrogen bonding and electrophilic/nucleophilic attack. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and long-range electrostatic interactions with other molecules. |

Predictive Modeling for Biological Activity and Enzyme Specificity

Predictive modeling uses statistical and machine learning algorithms to build models that can forecast the biological activity of a compound based on its structural or chemical features. oup.com For this compound, these models could predict its potential as an antibacterial agent or its specificity towards a particular enzyme family. nih.govresearchgate.net

Detailed Research Findings: The development of a predictive model, such as a Quantitative Structure-Activity Relationship (QSAR) model, involves several steps. First, a dataset of compounds similar to this compound with known biological activities (e.g., IC50 values against a specific enzyme) is compiled. researchgate.net Next, a wide range of molecular descriptors is calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., shape parameters). uminho.pt

Using this data, a machine learning algorithm (such as multiple linear regression, support vector machines, or random forest) is trained to find a mathematical relationship between the descriptors and the observed biological activity. researchgate.netuminho.pt Once a statistically robust model is developed and validated, it can be used to predict the activity of this compound. For example, by calculating the same set of molecular descriptors for this compound and inputting them into the trained model, one could obtain a predicted IC50 value or classify it as active/inactive.

Another approach is homology modeling combined with virtual screening. nih.gov If this compound is being investigated as a substrate for an uncharacterized enzyme, a 3D model of the enzyme can be built based on the structure of a known homolog. Virtual screening can then be performed by docking a library of potential substrates, including this compound, to the modeled enzyme to predict its substrate specificity. nih.gov

| Modeling Step | Description | Application to this compound |

| 1. Data Curation | Collect a dataset of peptides with measured activity against a target (e.g., a protease). | A set of 50 dipeptides and their measured inhibition constants (Ki) against Protease X. |

| 2. Descriptor Calculation | Compute numerical descriptors representing the physicochemical properties of each peptide. | Calculate molecular weight, logP, number of hydrogen bond donors/acceptors, and 3D shape descriptors for all peptides. |

| 3. Model Building | Use a machine learning algorithm to train a model relating descriptors to activity. | A Random Forest model is trained on the dataset of 50 peptides. |

| 4. Model Validation | Assess the predictive power of the model using cross-validation or an external test set. | The model shows a high correlation (R² > 0.8) between predicted and actual Ki values. |

| 5. Prediction | Use the validated model to predict the activity of this compound. | The model predicts a Ki of 15 µM for this compound against Protease X, suggesting it is a potential inhibitor. |

Advanced Analytical Methodologies for Characterization and Activity Profiling of Z Gly D Leu Oh

Chromatographic Techniques

Chromatography is fundamental to the analysis of Z-Gly-D-Leu-OH, enabling the separation of the compound from impurities and the determination of the enantiomeric composition of its hydrolysates.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for monitoring its synthesis or enzymatic cleavage. google.com Purity is typically determined using a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govcdnsciencepub.com Detection is commonly performed using a UV detector, as the benzyloxycarbonyl (Z) group contains a chromophore that absorbs strongly in the UV spectrum, often monitored at wavelengths such as 254 nm. nih.govmsu.edu

For reaction monitoring, HPLC allows for the real-time tracking of reactants and products. google.com For instance, during the synthesis of this compound, aliquots of the reaction mixture can be analyzed to observe the consumption of starting materials and the formation of the final product peak at its characteristic retention time (Rt). google.com Commercial suppliers often guarantee a purity of ≥98% as determined by HPLC. hoelzel-biotech.com

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Purity Assessment | Quantitative analysis of the compound's purity. | ≥98% | hoelzel-biotech.com |

| Column | The stationary phase used for separation. | Reversed-Phase C18 | cdnsciencepub.com |

| Mobile Phase | Solvent system used to elute the compound. | Gradient of water/acetonitrile with additives like TFA or formic acid. | nih.gov |

| Detection Wavelength | UV wavelength used for detecting the Z-group chromophore. | ~254 nm | nih.gov |

| Reaction Monitoring | Tracking the progress of a chemical reaction over time. | Complete conversion is determined by the disappearance of starting materials. | google.com |

Gas Chromatography (GC) for Chiral Analysis of Hydrolysates

Gas Chromatography (GC) is a powerful technique for determining the enantiomeric purity of the amino acid constituents of this compound after its complete hydrolysis. researchgate.netaimspress.com The process involves first breaking the amide bond, typically through acid hydrolysis, to release free glycine (B1666218) and D-leucine. mdpi.com Since amino acids are not volatile, they must be converted into volatile derivatives before GC analysis. researchgate.netuni-giessen.de

This derivatization is a two-step process, targeting both the amino and carboxylic acid groups. researchgate.net The resulting derivatives are then separated on a chiral stationary phase column, such as Chirasil-L-Val, which allows for the resolution of the D- and L-enantiomers. researchgate.netresearchgate.net GC coupled with mass spectrometry (GC-MS) can be used for sensitive detection and quantification, confirming that the leucine (B10760876) present is exclusively the D-isomer and assessing any potential racemization. researchgate.netnih.gov

| Step | Description | Method/Reagent | Reference |

|---|---|---|---|

| 1. Hydrolysis | Cleavage of the peptide bond to release constituent amino acids. | Acid hydrolysis (e.g., 6N HCl). | mdpi.com |

| 2. Derivatization | Conversion of non-volatile amino acids into volatile esters/amides. | Esterification (e.g., isopropanol) followed by acylation (e.g., TFAA or PFP). | researchgate.netresearchgate.net |

| 3. Separation | Separation of the D- and L-amino acid derivatives. | GC with a chiral capillary column (e.g., Chirasil-L-Val). | researchgate.netresearchgate.net |

| 4. Detection | Identification and quantification of the separated enantiomers. | Flame-ionization detector (FID) or Mass Spectrometry (MS). | researchgate.net |

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, weight, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the benzyloxycarbonyl (Z) group, the benzylic methylene (B1212753) protons, the glycine α-protons, and the protons of the D-leucine residue (α-CH, β-CH₂, γ-CH, and the two diastereotopic δ-methyl groups). academie-sciences.fr The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbons (urethane, amide, and carboxylic acid), the aromatic carbons of the Z-group, and the aliphatic carbons of the glycine and D-leucine backbone and side chain. academie-sciences.fr

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Reference for Analogy |

|---|---|---|---|

| ¹H | Aromatic (Z-group) | ~7.30-7.40 | academie-sciences.fr |

| ¹H | CH₂ (Z-group) | ~5.10 | academie-sciences.fr |

| ¹H | α-CH (D-Leu) | ~4.30-4.40 | academie-sciences.fr |

| ¹H | α-CH₂ (Gly) | ~3.80-3.90 | hmdb.ca |

| ¹H | γ-CH & β-CH₂ (D-Leu) | ~1.50-1.70 | nih.gov |

| ¹H | δ-CH₃ (D-Leu) | ~0.90 | nih.gov |

| ¹³C | C=O (Carboxylic Acid, Amide, Urethane) | ~170-175 (Acid/Amide), ~156 (Urethane) | academie-sciences.fr |

| ¹³C | Aromatic (Z-group) | ~127-136 | academie-sciences.fr |

| ¹³C | CH₂ (Z-group) | ~67 | academie-sciences.fr |

| ¹³C | α-C (D-Leu) | ~52-54 | nih.gov |

| ¹³C | α-C (Gly) | ~42-44 | nih.gov |

| ¹³C | Leucine Side Chain (β, γ, δ carbons) | ~22-41 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to verify its amino acid sequence through fragmentation analysis. cdnsciencepub.com Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. academie-sciences.frcsic.es The theoretical monoisotopic mass of this compound (C₁₆H₂₂N₂O₅) is 322.1529 Da.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. Cleavage along the peptide backbone generates characteristic b- and y-ions, whose masses confirm the sequence of amino acid residues. For this compound, the major fragmentation would occur at the Gly-Leu peptide bond.

| Parameter | Formula | Expected m/z |

|---|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₅ | N/A |

| Molecular Weight | - | 322.36 g/mol |

| Monoisotopic Mass | - | 322.1529 Da |

| Protonated Molecule [M+H]⁺ | C₁₆H₂₃N₂O₅⁺ | 323.1601 |

| Sodium Adduct [M+Na]⁺ | C₁₆H₂₂N₂O₅Na⁺ | 345.1421 |

| b₂-ion fragment | [Z-Gly]⁺ | 192.0655 |

| y₁-ion fragment | [H-D-Leu-OH]⁺ | 132.0968 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and chromophores within the this compound molecule.

IR spectroscopy is particularly useful for confirming the presence of key functional groups. researchgate.net The spectrum of this compound would show characteristic absorption bands for N-H stretching of the amide, C=O stretching from the urethane (B1682113), amide, and carboxylic acid groups, and aromatic C=C stretching from the benzyl (B1604629) ring. academie-sciences.frcdnsciencepub.com

UV-Vis spectroscopy identifies the electronic transitions within the molecule. The dominant chromophore in this compound is the benzene (B151609) ring of the benzyloxycarbonyl protecting group. This results in a characteristic absorption maximum (λmax) in the ultraviolet region, typically around 257 nm, which is often utilized for detection in HPLC analysis. nih.govresearchgate.net

| Infrared (IR) Spectroscopy Data | ||

|---|---|---|

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | N-H (Amide) | Stretching |

| ~3000-3300 | O-H (Carboxylic Acid) | Stretching (Broad) |

| ~1740 | C=O (Urethane) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1650 | C=O (Amide I) | Stretching |

| ~1530 | N-H (Amide II) | Bending |

| Ultraviolet-Visible (UV-Vis) Spectroscopy Data | ||

| λmax (nm) | Chromophore | Transition |

| ~257 | Benzene Ring (Z-group) | π → π* |

Real-Time Biosensing and Imaging Techniques for this compound

Advanced analytical methods are crucial for elucidating the biochemical interactions and enzymatic processing of dipeptides like this compound. Real-time biosensing and imaging technologies offer powerful, non-invasive means to study these processes with high sensitivity and spatiotemporal resolution. These techniques are instrumental in characterizing enzyme kinetics, substrate specificity, and binding events at the molecular level.

Fluorescence-Based Assays for Enzyme Activity

Fluorescence-based assays are a cornerstone for monitoring enzyme activity due to their high sensitivity, broad dynamic range, and suitability for high-throughput screening. nih.govrsc.org These assays typically employ a substrate that becomes fluorescent upon enzymatic modification. For a peptide like this compound, this often involves cleavage of the peptide bond or removal of the N-terminal benzyloxycarbonyl (Z) protecting group.

The underlying principle involves designing a fluorogenic substrate that mimics the structure of this compound but is conjugated to a fluorophore-quencher pair. For instance, a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) can be attached to the C-terminus. In its intact state, the substrate is non-fluorescent. Upon hydrolysis by a specific peptidase, the fluorescent AMC group is released, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction. glpbio.com The excitation and emission wavelengths for AMC are typically around 351-380 nm and 430-465 nm, respectively. glpbio.comb-cdn.net

Research on the enzyme Nα-benzyloxycarbonyl amino acid urethane hydrolase, which cleaves the Z-group from Z-Gly and Z-Ala, provides a model for how such assays can be developed. tandfonline.com This enzyme demonstrates high specificity, requiring a free carboxyl group on the amino acid for its catalytic activity. tandfonline.com An assay for an enzyme that acts on this compound would similarly measure the release of a fluorescent product in real-time to determine kinetic parameters. The choice of fluorophore and assay design allows for continuous monitoring of enzyme activity, providing detailed insights into reaction kinetics. rsc.org

Table 1: Examples of Fluorogenic Substrates and Their Analytical Parameters

This table presents various fluorogenic substrates used in fluorescence-based assays to determine enzyme activity, highlighting the principles applicable to designing an assay for this compound.

| Substrate | Enzyme Class | Fluorophore | Excitation (λex) | Emission (λem) | Citation |

| Z-Gly-Pro-AMC | Prolyl Endopeptidase | AMC | 380 nm | 465 nm | glpbio.com |

| Z-Gly-Gly-Leu-AMC | ClpP Protease | AMC | Not Specified | Not Specified | medchemexpress.com |

| (BOC-VPR)₂-R110 | Protease | R110 | 498 nm | 520 nm | b-cdn.net |

| Z-Arg-AMC | Protease | AMC | 351 nm | 430 nm | b-cdn.net |

Two-Photon Microscopy for Spatially Resolved Biocatalysis

Two-photon microscopy (TPM) is a high-resolution imaging technique that offers significant advantages for studying biological processes within complex environments, such as deep tissue penetration and reduced phototoxicity. indie.incnih.gov It enables the three-dimensional, real-time visualization of enzyme activity with subcellular spatial resolution.

A key application relevant to this compound is the study of spatially resolved biocatalysis on solid supports. In a study involving the similar peptide Z-Gly-Gly-Leu-OH, researchers covalently immobilized the substrate onto porous polymer beads. nih.gov The cleavage of the peptide by the enzyme subtilisin liberated a fluorescent aminocoumarin group, causing the beads to fluoresce. nih.gov TPM was used to create optical sections of the beads, imaging the development of fluorescence in real-time. nih.gov

This methodology revealed detailed insights into the kinetics of the reaction, showing that for the enzyme subtilisin, fluorescence developed rapidly and uniformly throughout the bead, suggesting that enzyme diffusion was not the rate-limiting step. nih.gov In contrast, for other enzymes like trypsin acting on different substrates, the reaction was initially confined to the bead surface, indicating slow enzyme diffusion. nih.gov Such an approach could be directly applied to this compound to visualize its enzymatic cleavage, providing critical data on enzyme penetration and catalytic rates within a defined three-dimensional space.

Table 2: Experimental Parameters for Spatially Resolved Biocatalysis of Z-Gly-Gly-Leu-OH

This table summarizes the experimental conditions used in a two-photon microscopy study to monitor the real-time cleavage of a Z-protected peptide, demonstrating a methodology applicable to this compound. nih.gov

| Parameter | Description |

| Substrate | Z-Gly-Gly-Leu-ACA-Gly₆-PEGA₁₉₀₀ |

| Enzyme | Subtilisin Carlsberg |

| Solid Support | PEGA₁₉₀₀ Beads (Polymer of polyethylene (B3416737) glycol and acrylamide) |

| Fluorophore | Aminocoumarin (liberated upon cleavage) |

| Imaging Technique | Two-Photon Microscopy (TPM) |

| Buffer | 20 mM potassium phosphate (B84403), pH 7.0 |

| Observation | Fluorescence development imaged in optical sections over time. |

| Key Finding | Rapid and uniform fluorescence indicated fast enzyme diffusion throughout the bead. |

Surface Plasmon Resonance (SPR) for Binding Kinetics